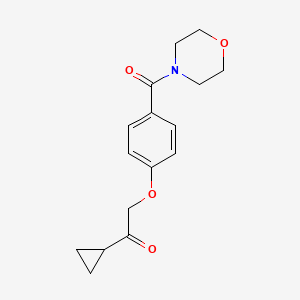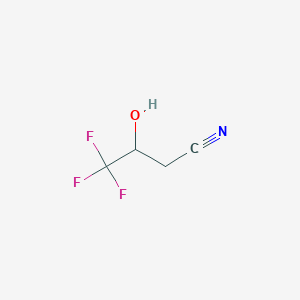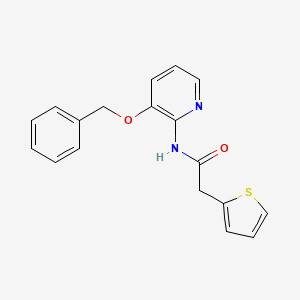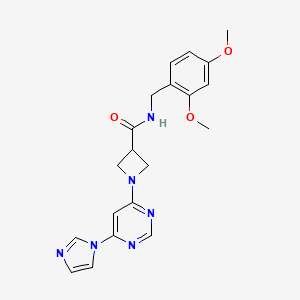
7-(4-(2,3-dimetilfenil)piperazin-1-carbonil)-3-feniletilquinazolin-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- DMPPQ ha demostrado una actividad anticancerígena prometedora en estudios preclínicos. Los investigadores han investigado sus efectos en líneas celulares cancerosas, revelando posibles mecanismos relacionados con la apoptosis, el arresto del ciclo celular y la inhibición del crecimiento tumoral .
- DMPPQ interactúa con los receptores de neurotransmisores, particularmente los receptores de serotonina (5-HT). Se ha explorado su potencial como un nuevo agente antidepresivo o ansiolítico. Se necesitan más estudios para dilucidar su modo de acción preciso .
- Los estudios in vitro y en animales sugieren que DMPPQ posee efectos antiinflamatorios. Los investigadores han investigado su impacto en las citoquinas proinflamatorias y las respuestas inmunitarias. Estos hallazgos podrían tener implicaciones para las enfermedades inflamatorias .
- DMPPQ exhibe propiedades antioxidantes, que pueden proteger las células del estrés oxidativo. Las investigaciones se han centrado en su capacidad para eliminar los radicales libres y mitigar el daño oxidativo .
- Algunos estudios han explorado los efectos de DMPPQ en la salud cardiovascular. Se ha investigado su posible propiedad vasodilatadora, que podría ser relevante en afecciones como la hipertensión o la enfermedad cardíaca isquémica .
- Los investigadores han utilizado DMPPQ como un andamiaje para diseñar y sintetizar nuevos derivados. Al modificar grupos funcionales específicos, pretenden optimizar sus propiedades farmacológicas. Los estudios SAR proporcionan información sobre las relaciones entre la estructura y la función .
Investigación Anticancerígena
Neurofarmacología
Propiedades Antiinflamatorias
Actividad Antioxidante
Investigación Cardiovascular
Estudios de Relación Estructura-Actividad (SAR)
Para obtener información más detallada, puede consultar el manual completo sobre piperazinas, incluido DMPPQ . Si tiene alguna pregunta específica o necesita más información, no dude en preguntar!
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-phenethylquinazolin-4(3H)-one with 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-3-phenethylquinazolin-4(3H)-one", "4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Activation of 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid with DCC in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 2-amino-3-phenethylquinazolin-4(3H)-one in DMF to form the intermediate product.", "Step 3: Cyclization of the intermediate product by adding HCl in diethyl ether to form the final product.", "Step 4: Purification of the final product by recrystallization from a suitable solvent such as ethanol or methanol.", "Step 5: Neutralization of the purified product with NaOH and washing with NaCl to obtain the final compound." ] } | |
Número CAS |
892282-75-6 |
Fórmula molecular |
C29H30N4O3 |
Peso molecular |
482.584 |
Nombre IUPAC |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O3/c1-20-7-6-10-26(21(20)2)31-15-17-32(18-16-31)27(34)23-11-12-24-25(19-23)30-29(36)33(28(24)35)14-13-22-8-4-3-5-9-22/h3-12,19H,13-18H2,1-2H3,(H,30,36) |
Clave InChI |
LGNRZXSHAYVCQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)







![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)

